2-(4-Bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dichlorobutane with ammonia or a primary amine.
Substitution reactions: The piperazine ring is then functionalized with 4-bromophenyl and 3-chlorophenyl groups through nucleophilic substitution reactions.
Formation of the ethanone moiety:
Industrial Production Methods
In an industrial setting, the production of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE would involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying receptor-ligand interactions and other biological processes.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-1-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- 2-(4-BROMOPHENYL)-1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- 2-(4-BROMOPHENYL)-1-[4-(3-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of both bromine and chlorine atoms on the aromatic rings can affect the compound’s lipophilicity, electronic properties, and overall biological activity.
Properties
Molecular Formula |
C18H18BrClN2O |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-15-6-4-14(5-7-15)12-18(23)22-10-8-21(9-11-22)17-3-1-2-16(20)13-17/h1-7,13H,8-12H2 |
InChI Key |
SFWOSTHKGAIUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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